molecular formula C₂₇H₃₆N₂O₅ B1144993 Repaglinide N-Oxide CAS No. 121167-81-5

Repaglinide N-Oxide

Cat. No.: B1144993
CAS No.: 121167-81-5
M. Wt: 468.59
InChI Key:
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Description

Repaglinide N-Oxide is a derivative of repaglinide, an antidiabetic drug used to manage blood sugar levels in individuals with type 2 diabetes. Repaglinide itself is a member of the meglitinide class of drugs, which function by stimulating insulin release from the pancreas. The N-oxide derivative is formed by the oxidation of the nitrogen atom in the repaglinide molecule, potentially altering its pharmacological properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Repaglinide N-Oxide typically involves the oxidation of repaglinide. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation and to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction parameters such as temperature, solvent, and concentration of oxidizing agents to ensure consistency and quality. The product is then purified using techniques like recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Repaglinide N-Oxide can undergo various chemical reactions, including:

    Reduction: The N-oxide group can be reduced back to the parent amine using reducing agents like zinc and acetic acid.

    Substitution: The N-oxide group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

    Oxidation: Further oxidation can lead to the formation of more oxidized species, although this is less common.

Common Reagents and Conditions:

    Reduction: Zinc and acetic acid, or catalytic hydrogenation.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

    Oxidation: Strong oxidizing agents like peracids or ozone.

Major Products:

    Reduction: Repaglinide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Higher oxidation states of the nitrogen atom, though these are less stable.

Scientific Research Applications

Repaglinide N-Oxide has several applications in scientific research:

    Chemistry: Used as a model compound to study the effects of N-oxidation on drug properties and reactivity.

    Biology: Investigated for its potential effects on insulin release and glucose metabolism, similar to its parent compound.

    Medicine: Explored for its potential as an antidiabetic agent with modified pharmacokinetics and dynamics.

    Industry: Used in the development of new drug formulations and delivery systems, particularly in nanoparticle-based drug delivery.

Mechanism of Action

The mechanism of action of Repaglinide N-Oxide is similar to that of repaglinide. It stimulates insulin release from the pancreatic beta cells by inhibiting ATP-sensitive potassium channels. This inhibition leads to membrane depolarization and the opening of voltage-dependent calcium channels, resulting in an influx of calcium ions and subsequent exocytosis of insulin granules. The presence of the N-oxide group may alter the binding affinity or metabolic stability of the compound, potentially leading to differences in its pharmacological profile.

Comparison with Similar Compounds

    Repaglinide: The parent compound, used widely in the treatment of type 2 diabetes.

    Nateglinide: Another meglitinide analog with a similar mechanism of action but different pharmacokinetic properties.

    Glibenclamide: A sulfonylurea that also stimulates insulin release but through a different binding site on the potassium channel.

Uniqueness: Repaglinide N-Oxide is unique due to the presence of the N-oxide group, which can influence its chemical reactivity, metabolic stability, and possibly its pharmacological effects. This makes it a valuable compound for research into the effects of N-oxidation on drug properties and for the development of new therapeutic agents.

Properties

CAS No.

121167-81-5

Molecular Formula

C₂₇H₃₆N₂O₅

Molecular Weight

468.59

Synonyms

2-Ethoxy-4-[2-[[3-methyl-1-[2-(1-oxido-1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoic Acid;  2-Ethoxy-4-[2-[[3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoic Acid N-Oxide_x000B_

Origin of Product

United States

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